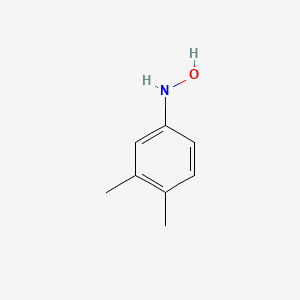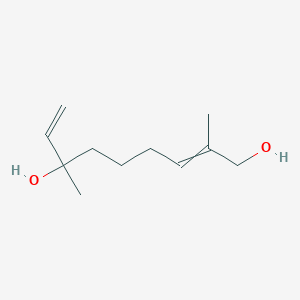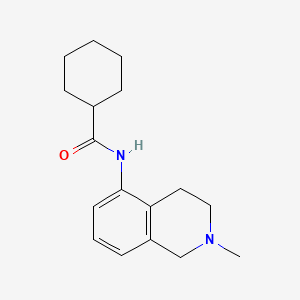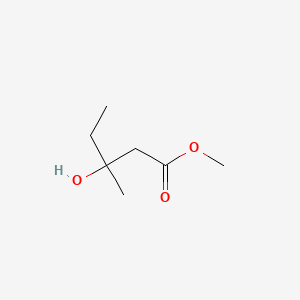
(Z)-2,3-dimethylpent-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,3-Dimethylpent-2-enedioic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the pentane chain, with two methyl groups attached to the second and third carbons. This compound is a type of unsaturated dicarboxylic acid, which means it contains two carboxyl groups (-COOH) and a carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dimethylpent-2-enedioic acid can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with malonic acid, followed by decarboxylation. The reaction conditions typically require a base such as sodium hydroxide and a controlled temperature to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods often utilize catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,3-Dimethylpent-2-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated dicarboxylic acids.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products
Wissenschaftliche Forschungsanwendungen
(Z)-2,3-Dimethylpent-2-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of (Z)-2,3-dimethylpent-2-enedioic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Acid: An unsaturated dicarboxylic acid with a similar structure but different stereochemistry.
Fumaric Acid: Another unsaturated dicarboxylic acid, isomeric with maleic acid but with different chemical properties.
Adipic Acid: A saturated dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
(Z)-2,3-Dimethylpent-2-enedioic acid is unique due to its specific stereochemistry and the presence of methyl groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
52101-60-7 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(Z)-2,3-dimethylpent-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(3-6(8)9)5(2)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4- |
InChI-Schlüssel |
NAKQGXVVYBJTAK-PLNGDYQASA-N |
Isomerische SMILES |
C/C(=C(\C)/C(=O)O)/CC(=O)O |
Kanonische SMILES |
CC(=C(C)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)









